molecular formula C12H16O3S B1324146 Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-82-2

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1324146
M. Wt: 240.32 g/mol
InChI Key: RUGKKNOGDMAMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .


Synthesis Analysis

1,3-dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . The structure of the newly synthesized compounds can be established through elemental analysis and spectroscopic characterization .


Chemical Reactions Analysis

1,3-dioxolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . They can also be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst to give esters .

Scientific Research Applications

Photochemical Studies and Radical Generation

  • Tert-butyl ketones, including derivatives like tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, have been used in photochemical studies to generate specific radicals. For instance, Manetto et al. (2007) discussed the generation of nucleosidyl radicals from thymidine and 2'-deoxyguanosine using tert-butyl ketone derivatives through photochemistry (Manetto et al., 2007).

Asymmetric Synthesis and Catalysis

  • Tert-butyl ketone derivatives are used in asymmetric synthesis and catalysis. Zeng et al. (2015) highlighted the use of tert-butylhydroperoxide (TBHP) in the catalytic enantioselective epoxidation of α,β-unsaturated ketones, demonstrating the utility of tert-butyl derivatives in synthetic chemistry (Zeng et al., 2015).

Crystal Structure Analysis

  • The crystal structure of molecules similar to tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has been analyzed to understand molecular interactions and configurations. Liu et al. (2004) synthesized a related compound and analyzed its crystal structure, providing insights into molecular arrangements (Liu et al., 2004).

Radical Reactions and Organic Synthesis

  • Tert-butyl ketone derivatives are pivotal in radical reactions essential for organic synthesis. Beckwith and Chai (1993) explored radical reactions of substituted 1,3-dioxolan-4-ones, showing the significance of tert-butyl groups in dictating reaction pathways (Beckwith & Chai, 1993).

Oxidation Reactions

  • Dirhodium(II) caprolactamate, in conjunction with tert-butyl hydroperoxide, has been used for selective hydrogen atom abstraction in oxidation reactions, as detailed by McLaughlin et al. (2009). This highlights the role of tert-butyl derivatives in facilitating oxidation processes (McLaughlin et al., 2009).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGKKNOGDMAMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641908
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898772-82-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.